molecular formula C10H12BrNO3 B3260947 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol CAS No. 33682-88-1

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol

Cat. No.: B3260947
CAS No.: 33682-88-1
M. Wt: 274.11 g/mol
InChI Key: QVLHYPHMTPDZEP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol is an organic compound that features a bromophenyl group, a nitro group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol typically involves the nitration of 1-(4-Bromophenyl)-2-methylpropan-1-ol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-one.

    Reduction: 1-(4-Bromophenyl)-2-methyl-2-aminopropan-1-ol.

    Substitution: 1-(4-Azidophenyl)-2-methyl-2-nitropropan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol depends on its specific application. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-2-methyl-2-aminopropan-1-ol: Similar structure but with an amino group instead of a nitro group.

    1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    1-(4-Azidophenyl)-2-methyl-2-nitropropan-1-ol: Similar structure but with an azide group instead of a bromine atom.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methyl-2-nitropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,12(14)15)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLHYPHMTPDZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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